molecular formula C11H17N3O B2409934 4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201829-27-6

4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2409934
CAS No.: 2201829-27-6
M. Wt: 207.277
InChI Key: RERLIXRNANFNRZ-UHFFFAOYSA-N
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Description

4-Cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound from the 1,2,4-triazole family, a privileged scaffold in medicinal chemistry and drug discovery. This specific derivative features a cyclopentyl substituent at the 4-position and an allyl (prop-2-en-1-yl) group at the 1-position of the triazolone core, making it a valuable intermediate for researchers exploring structure-activity relationships in heterocyclic chemistry. The 1,2,4-triazole nucleus is widely recognized for its diverse pharmacological potential, with documented applications in developing anticancer agents, antifungals, antimicrobials, and central nervous system therapeutics . Researchers utilize this scaffold to create novel enzyme inhibitors and investigate molecular interactions due to the triazole's hydrogen bonding capacity, rigidity, and isosteric properties with amides and carboxylic acids . The molecular framework is of significant interest in early-stage pharmaceutical research, particularly for synthesizing novel hybrids and evaluating their mechanism of action against biological targets. Molecular docking studies of similar 1,2,4-triazol-5-one derivatives have demonstrated interaction with therapeutic targets like the EGFR kinase domain ATP binding site, suggesting potential routes for anticancer activity development . The presence of the allyl group provides a reactive handle for further chemical modifications via click chemistry or other functionalization strategies, enhancing its utility as a versatile building block for library synthesis. This product is intended for research purposes in chemical synthesis and biological screening laboratories. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

4-cyclopentyl-5-methyl-2-prop-2-enyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-8-13-11(15)14(9(2)12-13)10-6-4-5-7-10/h3,10H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERLIXRNANFNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2CCCC2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What synthetic strategies are recommended for preparing 4-cyclopentyl-3-methyl-1-(prop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazolone derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazides with carbonyl compounds or functionalization via nucleophilic substitutions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity in cyclization steps .
  • Temperature control : Reactions often proceed at 60–100°C to balance yield and side-product formation .
  • Catalysts : Acidic or basic catalysts (e.g., TBAH) may accelerate ring closure .
    For purity optimization, column chromatography or recrystallization in ethanol/water mixtures is recommended. Yields >70% are achievable with strict stoichiometric control .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are essential for verifying substituent positions (e.g., cyclopentyl vs. allyl groups). For example, allyl protons exhibit characteristic splitting patterns at δ 4.8–5.2 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., triazolone C=O stretch at ~1700 cm1^{-1}) .
  • Elemental Analysis : Validates empirical formula (C12_{12}H18_{18}N4_4O) with ≤0.3% deviation .

Advanced Research Questions

Q. How do solvent properties influence the acidity (pKa) of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, and what experimental protocols are used to measure this?

Methodological Answer: The compound’s acidity is solvent-dependent due to variations in solvation energy and dielectric constants. A validated protocol includes:

  • Potentiometric Titrations : Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF). The half-neutralization potential (HNP) is derived from mV vs. TBAH volume plots .

  • pKa Calculation : The HNP is converted to pKa using the equation:

    pKa=HNPE0S\text{pKa} = \frac{\text{HNP} - E_0}{S}

    where E0E_0 and SS are electrode calibration constants.

Example Data (from Analogous Compounds):

SolventpKa RangeReference
Isopropyl alcohol8.2–9.1
DMF7.5–8.3

Q. How can researchers resolve contradictions in biological activity data for structurally similar triazolone derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclopentyl vs. aryl groups) on target binding. Molecular docking studies using software like AutoDock Vina can predict binding affinities .
  • In Vitro/In Vivo Correlation : Validate activity discrepancies using standardized assays (e.g., enzyme inhibition IC50_{50}) across multiple cell lines. For example, allyl-substituted derivatives show enhanced cytochrome P450 inhibition compared to methyl analogs .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., conflicting solubility or stability results) to identify protocol variations (e.g., buffer pH, temperature) .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-31G(d) provide accurate charge distribution maps .
  • Molecular Dynamics (MD) Simulations : Assess conformational stability in biological membranes (e.g., lipid bilayer penetration) using GROMACS .
  • QSPR Modeling : Corrogate physicochemical properties (e.g., logP, polar surface area) with bioavailability data .

Methodological Challenges and Solutions

Q. How can researchers mitigate side reactions during allyl-group functionalization?

Methodological Answer:

  • Protection/Deprotection Strategies : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during alkylation .
  • Radical Inhibitors : Add TEMPO (0.1 equiv.) to suppress undesired polymerization of the allyl group .
  • Real-Time Monitoring : Employ thin-layer chromatography (TLC) with UV visualization to track reaction progress and isolate intermediates .

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